N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

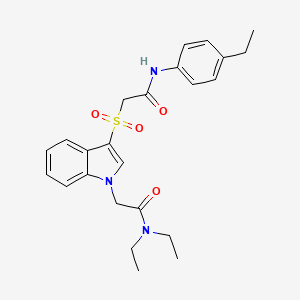

N,N-Diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a sulfonated indole core linked to a 4-ethylphenylamino group. The compound’s structure integrates a diethylacetamide moiety, a sulfonyl bridge, and an indole ring substituted at the 3-position with a glycinamide side chain.

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-4-18-11-13-19(14-12-18)25-23(28)17-32(30,31)22-15-27(16-24(29)26(5-2)6-3)21-10-8-7-9-20(21)22/h7-15H,4-6,16-17H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMJWZFVGCUSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole moiety, which is known for its diverse biological activities. The presence of a sulfonyl group and a diethyl acetamide enhances its solubility and bioavailability. The molecular formula can be represented as:

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, indole derivatives are known to exhibit anti-inflammatory and anticancer properties by modulating signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

Preliminary studies have shown that related compounds exhibit significant antimicrobial activity. For example, a derivative with a similar sulfonamide structure demonstrated effective inhibition against Pseudomonas aeruginosa with an activity index of 51.5% . While specific data on this compound is limited, the presence of the sulfonamide group suggests potential antimicrobial properties.

Antioxidant Activity

The antioxidant potential of similar compounds has been explored using assays like ABTS and DPPH. Compounds bearing an indole structure have shown varying degrees of antioxidant activity, which could be attributed to their ability to scavenge free radicals .

Study 1: Anticancer Potential

In a study focusing on indole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through intrinsic and extrinsic pathways, highlighting their potential as anticancer agents .

Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of related compounds. It was found that certain derivatives exhibited significant α-glucosidase inhibitory activity, which is crucial for managing diabetes . This suggests that this compound might also possess similar enzyme modulation capabilities.

Research Findings Summary Table

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been shown to inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Case Study Example :

A study demonstrated that a related indole-based compound exhibited IC values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties. The structure–activity relationship (SAR) analysis revealed that modifications to the indole core significantly affected the compound's efficacy .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

This compound may also function as an IDO inhibitor. IDO is an enzyme involved in the catabolism of tryptophan, which plays a critical role in immune regulation and tumor immune evasion.

Mechanism of Action :

By inhibiting IDO, this compound could potentially enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .

Structure–Activity Relationship (SAR)

Investigations into the SAR of similar compounds have highlighted the importance of specific functional groups in enhancing biological activity. For instance, the presence of sulfonamide and indole moieties has been linked to increased anticancer activity and improved selectivity toward cancer cells .

Summary of Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonyl-Indole-Acetamide Framework

Key Structural Differences and Implications :

*Estimated based on structural formula.

- Electronic and Steric Effects: The 4-ethylphenylamino group in the target compound introduces moderate steric bulk and electron-donating properties, which may enhance hydrophobic interactions in binding pockets compared to the smaller isopropylamino group in .

Solubility and Pharmacokinetics :

- The piperazinyl group in improves aqueous solubility due to its basic nitrogen, contrasting with the hydrophobic diethyl groups in the target compound.

- The diethylacetamide moiety in the target compound may enhance metabolic stability by reducing oxidative dealkylation compared to smaller alkyl groups (e.g., isopropyl in ) .

Structural Conformational Diversity

- Hydrogen Bonding and Crystal Packing: N-Substituted arylacetamides (e.g., ) form R₂²(10) hydrogen-bonded dimers, stabilizing crystal lattices. The target compound’s sulfonyl group may strengthen such interactions compared to non-sulfonated analogs .

Q & A

Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound, particularly in achieving regioselective sulfonation and amide coupling?

Methodological Answer:

Synthesis typically involves:

- Sulfonation : Reacting indole derivatives with sulfonyl chlorides under controlled conditions (e.g., low temperature, inert atmosphere) to ensure regioselectivity at the 3-position of the indole ring .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HCl) with triethylamine as a base to activate carboxylic acids for coupling with amines. Reaction progress is monitored via TLC or HPLC to minimize byproducts .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates intermediates. Final recrystallization in dichloromethane/hexane mixtures improves purity .

Basic Question: How can spectroscopic techniques (e.g., IR, NMR, HRMS) confirm the structural integrity of this compound and its intermediates?

Methodological Answer:

- IR Spectroscopy : Validate sulfonyl (-SO₂-) groups (asymmetric stretching ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

- NMR :

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Question: What crystallographic methods are employed to resolve conformational flexibility in the indole-sulfonamide moiety, and how do hydrogen-bonding patterns influence molecular packing?

Methodological Answer:

- X-ray Diffraction : Single crystals grown via slow evaporation (e.g., CH₂Cl₂/hexane) are analyzed. Three independent molecules in the asymmetric unit reveal torsional angles (e.g., 54.8–77.5° between indole and dichlorophenyl rings) .

- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) form R₂²(10) dimers, stabilizing the crystal lattice. Dispersion corrections in DFT refine van der Waals interactions .

Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation in explicit water (e.g., TIP3P model) to estimate logP and blood-brain barrier permeability .

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases, GPCRs). The indole-sulfonamide scaffold shows high affinity for ATP-binding pockets (ΔG < −8 kcal/mol) .

- ADMET Prediction : SwissADME calculates bioavailability scores (>0.55) and PAINS alerts to exclude pan-assay interference .

Advanced Question: What strategies mitigate contradictory bioactivity data in antimicrobial assays, particularly regarding substituent effects on the 4-ethylphenyl group?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values correlate with logD (optimal ~2.5) .

- Cytotoxicity Cross-Check : Use MTT assays on mammalian cells (e.g., HEK293) to distinguish antimicrobial vs. nonspecific toxicity. Selectivity indices >10 indicate therapeutic potential .

Advanced Question: How do reaction path search algorithms (e.g., GRRM) optimize catalytic conditions for scaling up sulfonamide formation?

Methodological Answer:

- Quantum Chemical Calculations : Use GRRM (Global Reaction Route Mapping) to identify transition states (TS) for sulfonation. TS energies guide solvent selection (e.g., DMF vs. THF) and catalyst screening (e.g., Pd/C vs. FeCl₃) .

- High-Throughput Experimentation (HTE) : Robotic platforms test 96 conditions (e.g., temperature, base) in parallel. DOE (Design of Experiments) models maximize yield (>80%) while minimizing byproducts .

Advanced Question: What analytical workflows resolve discrepancies in HPLC purity assessments caused by diastereomeric byproducts?

Methodological Answer:

- Chiral Stationary Phases : Use Chiralpak IA-3 columns with heptane/ethanol (90:10) to separate enantiomers. Retention times differ by >2 min for R/S configurations .

- Circular Dichroism (CD) : Compare experimental CD spectra (e.g., 220–260 nm) with TD-DFT calculations to assign absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.